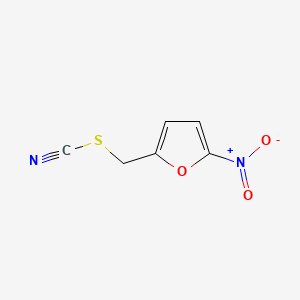
(5-Nitro-2-furanyl)methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Nitro-2-furanyl)methyl thiocyanate is an organic compound with the molecular formula C6H4N2O3S It is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-2-furanyl)methyl thiocyanate typically involves the reaction of (5-nitro-2-furanyl)methyl chloride with potassium thiocyanate in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
(5-Nitro-2-furanyl)methyl chloride+KSCN→(5-Nitro-2-furanyl)methyl thiocyanate+KCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Nitro-2-furanyl)methyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiocyanate group can be substituted by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of (5-amino-2-furanyl)methyl thiocyanate.
Substitution: Formation of substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Nitro-2-furanyl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (5-Nitro-2-furanyl)methyl thiocyanate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The thiocyanate group may also contribute to its biological activity by interacting with thiol groups in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Nitro-2-furanyl)methyl chloride
- (5-Amino-2-furanyl)methyl thiocyanate
- (5-Nitro-2-furanyl)methyl bromide
Uniqueness
(5-Nitro-2-furanyl)methyl thiocyanate is unique due to the presence of both a nitro group and a thiocyanate group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
4063-38-1 |
|---|---|
Molekularformel |
C6H4N2O3S |
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
(5-nitrofuran-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C6H4N2O3S/c7-4-12-3-5-1-2-6(11-5)8(9)10/h1-2H,3H2 |
InChI-Schlüssel |
PROZIAZOBMCIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979294.png)
![5-(2-chlorophenyl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B11979296.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11979303.png)
![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide](/img/structure/B11979304.png)

![5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B11979315.png)


![Methyl (2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979342.png)
![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979343.png)
![[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate](/img/structure/B11979347.png)
![5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979355.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979363.png)
![(2E)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11979364.png)
